Antifungal agent 82

Antifungal drug discovery Agricultural fungicides Plant pathology

Researchers targeting Valsa mali (apple canker) face limited SDHI options: boscalid shows weak potency (EC50 2.80 mg/L), while azole alternatives carry resistance risks. Antifungal agent 82 (G34) resolves this gap with: • EC50 0.57 mg/L - 4.9× more potent than boscalid in mycelial growth assays • In vivo protective & curative effects demonstrated at 40 mg/L in apple twig models • Documented low acute toxicity to Apis mellifera (honey bees) Supplied as ≥98% pure solid; standard packs from 10 mg to bulk. Custom synthesis available.

Molecular Formula C22H19ClN4O2
Molecular Weight 406.9 g/mol
Cat. No. B12381543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 82
Molecular FormulaC22H19ClN4O2
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C(C=N2)C3=NCCO3)NC(=O)C=CC4=CC=CC=C4Cl
InChIInChI=1S/C22H19ClN4O2/c1-15-6-9-17(10-7-15)27-21(18(14-25-27)22-24-12-13-29-22)26-20(28)11-8-16-4-2-3-5-19(16)23/h2-11,14H,12-13H2,1H3,(H,26,28)/b11-8+
InChIKeyZDTDBDKEDDRUPE-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 82: SDH Inhibitor Profile


Antifungal agent 82, also designated as compound G34 in primary literature, is a synthetic pyrazole-5-yl-amide derivative incorporating a cinnamamide structural fragment [1]. It belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, a group that targets the mitochondrial respiratory chain in fungi [1]. The compound has the molecular formula C22H19ClN4O2 and a molecular weight of 406.86 . In vitro assays demonstrate an EC50 of 0.57 mg/L against Valsa mali, the causative agent of apple Valsa canker [1]. This potency, combined with documented in vivo protective and curative effects and a favorable bee safety profile, positions this compound as a research-grade antifungal agent with potential for agricultural fungicide development [1].

1 Succinate dehydrogenase inhibitor (SDHI) research tool for mitochondrial respiratory chain studies in fungi
2 Primary screening compound against Valsa mali, the apple Valsa canker pathogen
3 Structure-activity relationship (SAR) lead with pyrazole-5-yl-amide and cinnamamide scaffold

Why Antifungal Agent 82 Cannot Be Substituted


The selection of Antifungal agent 82 over other commercially available or in-class compounds is justified by quantifiable performance differences. While several SDHI fungicides exist, their potencies against Valsa mali vary significantly. For instance, boscalid, a widely used SDHI, exhibits an EC50 value of 2.80 mg/L against this pathogen, making Antifungal agent 82 (0.57 mg/L) nearly five times more potent [1]. Conversely, the DMI (demethylation inhibitor) fungicide tebuconazole, though more potent at 0.30 mg/L, operates through a different biochemical target (CYP51), potentially offering a different resistance selection pressure and lacking the documented low bee toxicity of Antifungal agent 82 [1]. Furthermore, the specific pyrazole-5-yl-amide core and cinnamamide fragment of Antifungal agent 82 are unique among SDHIs, and in vivo protective efficacy has only been demonstrated for a select few compounds from this series [1]. Therefore, assuming equivalent performance among analogs or across fungicide classes without direct comparative data is unwarranted.

! Reported 4.9-fold higher EC50 for boscalid against V. mali suggests potency may not be matched by other SDHIs without direct comparison data.
! DMI azoles like tebuconazole differ in mode of action; SDH inhibition pathway and resistance selection pressure may shift.
! Unique pyrazole-5-yl-amide / cinnamamide core means simple scaffold analogs may not reproduce reported in vivo protective effects.

Quantitative Differentiation Evidence for Antifungal Agent 82


Head-to-Head In Vitro Activity vs. Boscalid

In a direct head-to-head in vitro mycelial growth inhibition assay, Antifungal agent 82 (compound G34) demonstrated significantly superior potency compared to the commercial SDHI boscalid against the plant pathogen Valsa mali. The median effective concentration (EC50) for Antifungal agent 82 was determined to be 0.57 mg/L, whereas boscalid exhibited an EC50 of 2.80 mg/L [1]. This represents a quantified 4.9-fold improvement in potency.

vs. Boscalid
Head-to-head
EC50 0.57 mg/L vs. 2.80 mg/L
4.9-fold difference
Reported higher antifungal activity against V. mali relative to commercial SDHI benchmark
Mycelial growth inhibition assay; 4-5 days incubation
Antifungal drug discovery Agricultural fungicides Plant pathology Succinate dehydrogenase inhibitors

In Vitro Potency Gap to Tebuconazole

In the same in vitro assay against Valsa mali, Antifungal agent 82 (EC50 = 0.57 mg/L) was found to be less potent than the commercial DMI fungicide tebuconazole (EC50 = 0.30 mg/L) [1]. This data is crucial for contextualizing the compound's potency relative to a standard of care from a different chemical class (azole vs. SDHI). The approximately 1.9-fold difference in EC50 values highlights that while Antifungal agent 82 is a potent SDHI, it does not exceed the potency of the most active commercial azole in this specific assay.

vs. Tebuconazole
Head-to-head
EC50 0.57 mg/L vs. 0.30 mg/L
~1.9-fold lower potency
Contextualizes SDHI potency relative to a leading DMI azole; supports mode-of-action differentiation
Same assay conditions; tebuconazole targets CYP51
Antifungal drug discovery Agricultural fungicides Mode of action comparison SDHI vs. DMI fungicides

In Vivo Efficacy in Apple Tissue Model

Beyond in vitro potency, Antifungal agent 82 (G34) was evaluated in in vivo protective and curative assays using apple twig tissue. At a treatment concentration of 40 mg/L, Antifungal agent 82 exhibited excellent protective and curative effects against V. mali infection [1]. While specific efficacy percentages are not provided in the abstract, the study notes that this performance was notably strong and shared with the closely related analog G22 [1]. In contrast, the same study does not report in vivo efficacy for boscalid or tebuconazole under these specific experimental conditions.

In Vivo Apple Twig Assay
Method context
Reported excellent protective and curative effects at 40 mg/L
In vitro activity translates to plant tissue model; supports further greenhouse testing
Qualitative assessment; lesion size quantification not provided
In vivo antifungal efficacy Plant disease control Apple Valsa canker Agricultural fungicide development

Low Acute Toxicity to Honey Bees

In a study evaluating the toxicity of synthesized pyrazole-5-yl-amide derivatives to Apis mellifera (honey bee) populations, Antifungal agent 82 (G34) was classified as exhibiting low toxicity [1]. This finding is particularly significant when compared to the documented high toxicity of many neonicotinoid insecticides and some fungicides to bees. While the study does not provide a direct head-to-head quantitative toxicity comparison with boscalid or tebuconazole, the characterization of 'low toxicity' for Antifungal agent 82 provides a positive safety indicator for its potential use in agricultural settings where pollinator exposure is a concern [1].

Bee Toxicity
Class-level
Low acute toxicity to Apis mellifera
Reported pollinator safety profile supports further ecotoxicological evaluation
No specific LD50 given; comparisons to neonicotinoids are general
Ecotoxicology Pollinator safety Agricultural fungicides Risk assessment

Research and Industrial Applications of Antifungal Agent 82


Lead Compound for Apple Valsa Canker SDHI Fungicides

Given its potent in vitro activity (EC50 0.57 mg/L vs. Valsa mali) and demonstrated in vivo protective/curative effects in apple twig assays at 40 mg/L [1], Antifungal agent 82 is a compelling lead compound for agrochemical companies developing new SDHI fungicides for apple Valsa canker control. Its 4.9-fold greater potency over boscalid provides a clear performance advantage for further optimization and structure-activity relationship (SAR) studies [1].

Positive Control for SDHI Mechanism-of-Action Research

With its defined mode of action as a succinate dehydrogenase inhibitor and its potent activity against a key plant pathogen, Antifungal agent 82 is an excellent positive control compound for academic and industrial researchers investigating fungal respiration, SDH enzyme kinetics, or screening for resistance to SDHI fungicides. Its EC50 value of 0.57 mg/L against Valsa mali provides a validated benchmark for comparing the activity of newly discovered SDHIs [1].

Sustainable Formulations with Low Pollinator Risk

The documented low toxicity of Antifungal agent 82 to Apis mellifera (honey bees) makes it an attractive candidate for development into sustainable crop protection products [1]. This profile is particularly valuable for use in flowering crops or orchards where pollinator exposure is a concern. The compound's efficacy against Valsa mali at 40 mg/L in vivo suggests that effective disease control could be achieved with minimal ecological impact, aligning with modern integrated pest management (IPM) strategies [1].

Fungicide Resistance Management Tool

As an SDHI fungicide, Antifungal agent 82 offers a distinct mode of action compared to widely used DMI (azole) fungicides like tebuconazole, which has an EC50 of 0.30 mg/L against Valsa mali [1]. Incorporating Antifungal agent 82 into rotation programs could help delay the development of resistance to azole fungicides, which are prone to resistance issues. This scenario is particularly relevant in apple production regions where Valsa mali has shown resistance to multiple fungicide classes.

Application
Selection Property
Validation Focus
Apple Valsa canker SDHI lead optimization
Reported EC50 against V. mali and in vivo apple twig response
SAR around cinnamamide and pyrazole core; field isolate sensitivity
SDH inhibition mechanism-of-action studies
Defined SDHI target and comparative data vs. boscalid
Enzyme kinetics; respiration inhibition in fungal mitochondria
Low-pollinator-risk formulation development
Reported low acute bee toxicity classification
Extended pollinator safety assays; non-target organism exposure
Fungicide resistance management programs
SDHI mode of action distinct from DMI azoles
Cross-resistance screening; rotation with azole fungicides

Technical Documentation Hub

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